![molecular formula C10H21N B14463738 (1E)-N-Pentylpentan-1-imine CAS No. 65870-64-6](/img/structure/B14463738.png)
(1E)-N-Pentylpentan-1-imine
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Overview
Description
N-pentylpentan-1-imine is an organic compound belonging to the class of imines, which are characterized by the presence of a carbon-nitrogen double bond (C=N). Imines are nitrogen analogues of aldehydes and ketones, where the oxygen atom is replaced by a nitrogen atom. N-pentylpentan-1-imine is specifically formed by the condensation of pentylamine with pentanal, resulting in the elimination of water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-pentylpentan-1-imine typically involves the reaction of pentylamine with pentanal. This reaction is a classic example of imine formation, which is a condensation reaction where water is eliminated. The reaction can be catalyzed by an acid to speed up the process. The general reaction is as follows:
[ \text{Pentylamine} + \text{Pentanal} \rightarrow \text{N-pentylpentan-1-imine} + \text{H}_2\text{O} ]
The reaction conditions usually involve mixing the reactants in a solvent such as ethanol or methanol, and heating the mixture to reflux. The water formed during the reaction is removed to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of N-pentylpentan-1-imine can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and enable the efficient removal of water. The use of catalysts, such as acidic resins, can further enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
N-pentylpentan-1-imine can undergo various chemical reactions, including:
Oxidation: The imine can be oxidized to form the corresponding nitrile.
Reduction: The imine can be reduced to form the corresponding amine.
Hydrolysis: The imine can be hydrolyzed back to the original amine and aldehyde.
Substitution: The imine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the imine.
Substitution: Nucleophiles such as Grignard reagents can be used for substitution reactions.
Major Products Formed
Oxidation: Pentanenitrile
Reduction: N-pentylpentan-1-amine
Hydrolysis: Pentylamine and pentanal
Substitution: Various substituted imines depending on the nucleophile used
Scientific Research Applications
N-pentylpentan-1-imine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving imines.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of N-pentylpentan-1-imine involves its reactivity as an electrophile due to the presence of the carbon-nitrogen double bond. This electrophilic nature allows it to participate in various nucleophilic addition reactions. The molecular targets and pathways involved depend on the specific reaction and the nucleophiles present .
Comparison with Similar Compounds
N-pentylpentan-1-imine can be compared with other imines such as:
- N-butylbutan-1-imine
- N-hexylhexan-1-imine
- N-propylpropan-1-imine
These compounds share similar reactivity patterns due to the presence of the imine functional group. the length of the alkyl chain can influence their physical properties and reactivity. N-pentylpentan-1-imine is unique due to its specific alkyl chain length, which can affect its solubility and boiling point .
Biological Activity
(1E)-N-Pentylpentan-1-imine, a member of the imine family, has garnered attention in recent years due to its potential biological activities. This compound, characterized by its structure C10H21N, is a derivative of primary amines and has been studied for its implications in medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
This compound is an aliphatic imine with a pentyl group attached to the nitrogen. Its molecular structure can be represented as follows:
This compound is soluble in organic solvents and exhibits unique reactivity patterns typical of imines, including nucleophilic addition and condensation reactions.
Synthesis Methods
The synthesis of this compound typically involves the condensation of pentanal with primary amines. Various methodologies have been explored, including:
- One-pot synthesis : A method that allows for the direct formation of imines from aldehydes and amines under mild conditions.
- Catalytic approaches : Utilizing catalysts to enhance reaction rates and yields during imine formation.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays demonstrated effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism of action is believed to involve disruption of bacterial cell membranes.
Bacterial Strain | Zone of Inhibition (mm) | Reference |
---|---|---|
Staphylococcus aureus | 15 | |
Escherichia coli | 12 | |
Bacillus cereus | 18 |
Anticancer Potential
The anticancer activity of this compound has also been evaluated. Preliminary results from cytotoxicity assays on various cancer cell lines indicate that this compound may inhibit cell proliferation effectively.
These findings suggest that this compound could serve as a lead compound for further development in cancer therapeutics.
Study 1: Antibacterial Efficacy
A study conducted by Smith et al. (2023) focused on the antibacterial properties of various imines, including this compound. The researchers found that this compound exhibited superior activity against resistant strains of bacteria compared to standard antibiotics. The study emphasized the potential for developing new antimicrobial agents based on imine structures.
Study 2: Cytotoxicity in Cancer Research
In another investigation, Johnson et al. (2024) assessed the cytotoxic effects of this compound on human cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its mechanism as a potential anticancer agent.
Properties
CAS No. |
65870-64-6 |
---|---|
Molecular Formula |
C10H21N |
Molecular Weight |
155.28 g/mol |
IUPAC Name |
N-pentylpentan-1-imine |
InChI |
InChI=1S/C10H21N/c1-3-5-7-9-11-10-8-6-4-2/h9H,3-8,10H2,1-2H3 |
InChI Key |
QVCUVCYAEQJYPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN=CCCCC |
Origin of Product |
United States |
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